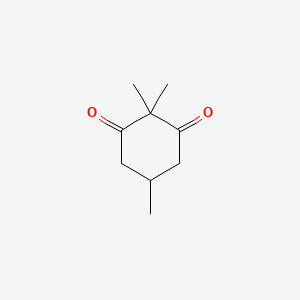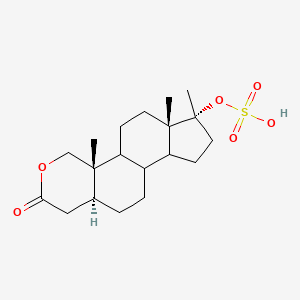
Empagliflozin Tetraacetoxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Empagliflozin Tetraacetoxy is a derivative of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Empagliflozin helps manage blood glucose levels by promoting the excretion of glucose through urine. The tetraacetoxy derivative is a modified form that may have unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of empagliflozin involves several steps, including the condensation of (S)-4-chloro-1-chloromethyl-2-(4-(tetrahydrofuran-3-yloxy)benzyl)benzene with a substituted glucose derivative. The reaction is typically promoted by a composite organic metal reagent, such as a Grignard reagent or a lithium reagent, under controlled temperature conditions ranging from -78°C to -10°C . The tetraacetoxy derivative is synthesized by acetylating the hydroxyl groups of empagliflozin using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of empagliflozin involves optimizing the reaction conditions to improve yield and reduce byproducts. The process includes the preparation of the composite organic metal reagent, the condensation reaction, and the removal of protective groups. The acetylation step to produce the tetraacetoxy derivative is scaled up using large reactors and continuous flow systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Empagliflozin Tetraacetoxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Methoxy derivatives.
科学的研究の応用
Empagliflozin Tetraacetoxy has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential effects on glucose metabolism and cellular signaling pathways.
作用機序
Empagliflozin Tetraacetoxy exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion through urine . The compound also affects various molecular targets and pathways, including the reduction of reactive oxygen species (ROS) production and improvement of mitochondrial function .
類似化合物との比較
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its cardiovascular benefits and use in heart failure treatment.
Ertugliflozin: Primarily used for managing type 2 diabetes.
Uniqueness
Empagliflozin Tetraacetoxy stands out due to its unique acetylated structure, which may confer additional stability and distinct pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other SGLT2 inhibitors .
特性
分子式 |
C32H37ClO12 |
|---|---|
分子量 |
649.1 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H37ClO12/c1-18(34)40-17-28-29(41-19(2)35)30(42-20(3)36)31(43-21(4)37)32(38-5,45-28)24-8-11-27(33)23(15-24)14-22-6-9-25(10-7-22)44-26-12-13-39-16-26/h6-11,15,26,28-31H,12-14,16-17H2,1-5H3/t26-,28+,29+,30-,31+,32-/m0/s1 |
InChIキー |
FOSXACRGMMUSHZ-SRTFTMACSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)(C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


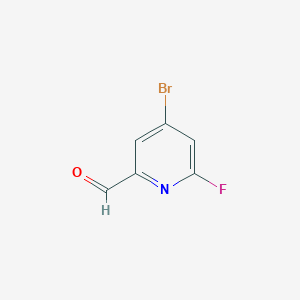
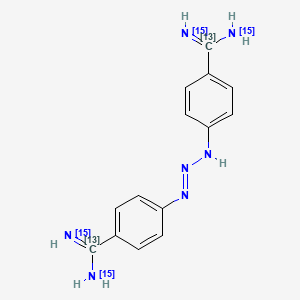
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
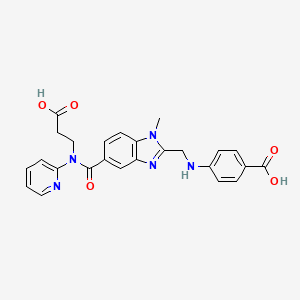

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
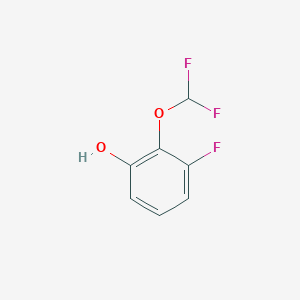
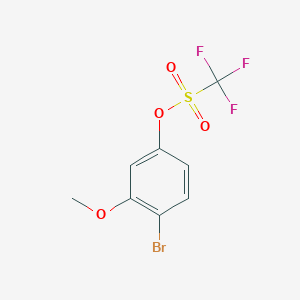
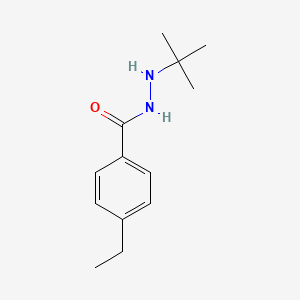
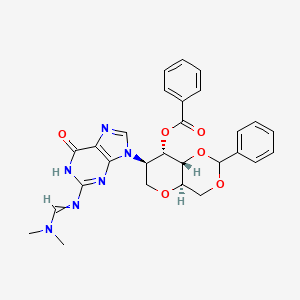
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
